N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide has several scientific research applications:
Cancer Therapy: The compound has shown potential as an anticancer agent, particularly in the treatment of solid tumors.
Antimicrobial Activities: Oxadiazole derivatives, including this compound, have demonstrated significant antibacterial and antifungal activities.
Luminescence Sensing: The compound can be used in the development of fluorescence sensors for detecting specific chemical species.
Enzymatic Activity Studies: The compound has been used to study the effects on the activities of certain transferase enzymes.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with molecular targets and pathways involved in cancer cell proliferation and survival. The compound is believed to exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. Additionally, it may inhibit angiogenesis (the formation of new blood vessels) in tumors, thereby restricting their growth and spread.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound shares a similar structural motif but lacks the oxadiazole and sulfonyl groups.
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Another compound with a similar aromatic substitution pattern but different heterocyclic core.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is unique due to its combination of the oxadiazole and sulfonyl functional groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research in various scientific fields, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-8-9-13(12(2)10-11)17-20-21-18(25-17)19-16(22)14-6-4-5-7-15(14)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJQRCTERNQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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